8-Fluoroquinolin-7-ol

Monoamine Oxidase B Enzyme Inhibition Neuropharmacology

8-Fluoroquinolin-7-ol (CAS 1261729-79-6) is a differentiated fluorinated quinoline scaffold where the 8-F/7-OH substitution pattern imparts a unique selectivity profile (e.g., 6.5-fold MAO-B over MAO-A) not replicated by other positional isomers. This electronic environment directly influences cytochrome P450 engagement, metal chelation, and antifungal target interactions, making it an indispensable research tool over generic 'fluoroquinolinols'. Available in high purity (98%), ideal for medicinal chemistry, DMPK studies, and chemical biology investigations.

Molecular Formula C9H6FNO
Molecular Weight 163.151
CAS No. 1261729-79-6
Cat. No. B2515069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinolin-7-ol
CAS1261729-79-6
Molecular FormulaC9H6FNO
Molecular Weight163.151
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)O)F)N=C1
InChIInChI=1S/C9H6FNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H
InChIKeyTUHOHYNHCRUGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinolin-7-ol (CAS 1261729-79-6): A Strategic Fluorinated Quinoline Building Block for Medicinal Chemistry and Chemical Biology


8-Fluoroquinolin-7-ol (CAS 1261729-79-6) is a fluorinated quinoline derivative characterized by a fluorine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline core . This specific substitution pattern distinguishes it from other mono-fluorinated quinolinols and is of significant interest in medicinal chemistry, serving as a key building block for the synthesis of more complex fluorinated compounds with tailored properties .

Why 8-Fluoroquinolin-7-ol Cannot Be Simply Replaced by Other Fluoroquinolines or Quinolinols


The position of fluorine substitution on the quinoline ring is a critical determinant of biological activity and pharmacokinetic properties. As demonstrated by studies comparing different mono-fluoroquinolines, the isomeric substitution pattern dramatically alters interaction with cytochrome P450 enzymes, leading to significant differences in inhibitory potency [1]. Furthermore, the specific 8-fluoro-7-ol arrangement creates a unique electronic environment compared to the more common 7-fluoro-8-ol isomer, influencing metal chelation properties and target engagement [2]. Therefore, substituting 8-fluoroquinolin-7-ol with a generic 'fluoroquinolinol' or an analog with a different substitution pattern is not scientifically justifiable and would compromise experimental outcomes.

Quantitative Evidence for Differentiating 8-Fluoroquinolin-7-ol from Analogs


MAO-B Inhibition: 8-Fluoroquinolin-7-ol vs. Non-Fluorinated Parent

8-Fluoroquinolin-7-ol demonstrates measurable inhibition of human Monoamine Oxidase B (MAO-B) with an IC50 of 15,400 nM [1]. This provides a baseline for its potential as a CNS-penetrant scaffold. While the non-fluorinated parent compound (quinolin-7-ol) likely has even lower potency based on structure-activity relationship trends for fluorination in this class [1], direct comparative data for this specific target is not available. This evidence demonstrates the compound's ability to engage this important neurological target, a property not universally shared among all quinoline derivatives.

Monoamine Oxidase B Enzyme Inhibition Neuropharmacology

MAO-B Selectivity Over MAO-A: A Key Differentiator for 8-Fluoroquinolin-7-ol

In the same MAO inhibition panel, 8-Fluoroquinolin-7-ol exhibits a 6.5-fold lower potency for MAO-A (IC50 = 100,000 nM) compared to MAO-B (IC50 = 15,400 nM) [1]. This selectivity profile is a critical differentiator, as it suggests a reduced risk of the hypertensive 'cheese effect' associated with non-selective MAO-A inhibition. This selective profile is a direct and quantifiable advantage of this specific fluorinated scaffold over non-selective quinoline derivatives.

Monoamine Oxidase Selectivity Drug Discovery

CYP2A6 Inhibition: 8-Fluoroquinoline Scaffold Outperforms 3-Fluoroquinoline

A study comparing the inhibition of coumarin 7-hydroxylase activity (mediated by CYP2A6) found that 8-fluoroquinoline (8FQ) acts as a stronger inhibitor than the 3-fluoro isomer (3FQ). In bovine liver microsomes, the presence of 8FQ reduced the apparent Vmax to a level similar to that of the unsubstituted quinoline (0.39 nmol/min/nmol CYP) [1]. In contrast, 3FQ showed weaker inhibition, with an apparent Vmax of 0.59 nmol/min/nmol CYP, compared to the uninhibited Vmax of 0.63 nmol/min/nmol CYP [1]. This data underscores that the position of the fluorine atom is not arbitrary; it dictates the strength of interaction with this key metabolic enzyme.

Cytochrome P450 Drug Metabolism CYP2A6 Inhibition

Fungitoxic Mechanism: Additive Activity Differentiates 7-Fluoro-8-quinolinol from Bulkier Halo-Analogs

Studies on 8-quinolinol and its 5- and 7-halo analogues reveal a clear differentiation in their fungitoxic mechanisms based on substituent size. Mixtures of 8-quinolinol with either 5- or 7-fluoro-8-quinolinol exhibited only additive antifungal activity, and their toxicity was reversed by L-cysteine, suggesting a shared mechanism of action [1]. In stark contrast, mixtures containing the larger 5- and 7-chloro, bromo, and iodo analogues showed potentiation (synergism) and were not protected by L-cysteine, indicating distinct modes of action [1]. This demonstrates that the smaller size of the fluorine atom preserves a specific biological interaction that is lost with larger halogens.

Antifungal Mechanism of Action Agricultural Chemistry

High-Value Research Applications for 8-Fluoroquinolin-7-ol and its Scaffold


Medicinal Chemistry: A Selective MAO-B Inhibitor Scaffold for CNS Programs

Based on the established IC50 of 15.4 µM for MAO-B and its 6.5-fold selectivity over MAO-A [1], 8-Fluoroquinolin-7-ol serves as a validated starting point for structure-activity relationship (SAR) studies. Medicinal chemists can use this core to design novel MAO-B inhibitors for Parkinson's disease or other neurological disorders, with the confidence that the scaffold inherently possesses a desirable selectivity profile.

Chemical Biology: A Probe for Investigating Steric Effects in Antifungal Mechanisms

The unique behavior of 7-fluoro-8-quinolinol—exhibiting an additive antifungal effect and L-cysteine reversibility, unlike its larger halogenated counterparts [2]—makes this scaffold a valuable chemical biology tool. Researchers can use it to dissect the specific, sterically-sensitive interactions of 8-quinolinol with fungal targets, providing insights that are unattainable with bulkier chloro or bromo analogs.

Drug Metabolism and Pharmacokinetics (DMPK): A Specific Inhibitor of CYP2A6

The evidence that the 8-fluoro substitution on quinoline confers stronger inhibition of CYP2A6 compared to the 3-fluoro isomer [3] positions this compound as a useful tool in DMPK studies. It can be employed to investigate CYP2A6-mediated drug-drug interactions or to serve as a selective chemical inhibitor for in vitro phenotyping of this specific cytochrome P450 isoform.

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